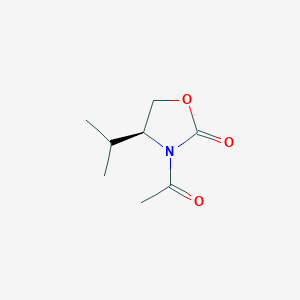

N-acetyl-(4s)-isopropyl 2-oxazolidinone

Description

Overview of Chiral Auxiliaries in Stereoselective Organic Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of one or more reactions. wikipedia.orgnumberanalytics.com This strategy, a form of relayed asymmetric induction, involves covalently attaching the chiral auxiliary to an achiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the desired enantiomerically enriched product. wikipedia.orgchemeurope.com The auxiliary, ideally, can be recovered for reuse, making the process more cost-efficient. researchgate.net The effectiveness of this approach lies in the auxiliary's ability to create a chiral environment that energetically favors the formation of one diastereomer over another. numberanalytics.com

The concept of asymmetric induction, the cornerstone of stereoselective synthesis, was first introduced by Hermann Emil Fischer during his seminal work on carbohydrates in the late 19th century. wikipedia.orgchemeurope.comdbpedia.org Fischer's research demonstrated that a pre-existing chiral center in a molecule could influence the stereochemical outcome of a new stereocenter's formation. researchgate.net This laid the theoretical groundwork for the development of strategies to control stereochemistry.

The deliberate use of a detachable chiral group, now known as a chiral auxiliary, was pioneered later. E.J. Corey's work in 1975 with 8-phenylmenthol and B.T. Trost's introduction of mandelic acid in 1980 were significant early examples. wikipedia.orgyoutube.com These developments were built upon foundational principles of stereocontrol, such as Cram's rule, formulated by Donald J. Cram in 1952, which provided an early model for predicting the outcome of nucleophilic additions to chiral carbonyl compounds based on steric hindrance. wikipedia.orgchemeurope.com The theoretical understanding of stereocontrol continued to evolve with models proposed by Cornforth (1959) and Felkin (1969), which considered factors like steric and electronic effects to predict the stereochemistry of reactions. chemeurope.com The development of chiral auxiliaries provided a practical and often highly predictable method for applying these theoretical principles to achieve high levels of asymmetric induction in a broad range of chemical transformations. researchgate.netresearchgate.net

The introduction of oxazolidinone-based chiral auxiliaries by David A. Evans in the early 1980s marked a transformative moment in asymmetric synthesis. wikipedia.orgacs.org These auxiliaries, often referred to as "Evans' auxiliaries," quickly became a benchmark for reliability and effectiveness in controlling the stereochemistry of enolate reactions. researchgate.net Their widespread adoption is due to several key advantages: they are readily prepared from commercially available and relatively inexpensive amino acids, they provide high levels of diastereoselectivity in a wide array of reactions, the stereochemical outcome is generally predictable, and the auxiliary can be efficiently removed under mild conditions. researchgate.net

The power of the Evans' oxazolidinone system has been demonstrated in numerous applications, including asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.org Their utility is famously highlighted in complex natural product synthesis, such as in Evans' own total synthesis of the macrolide cytovaricin, where oxazolidinone auxiliaries were used to set the absolute stereochemistry of nine stereocenters. wikipedia.org The reliability and versatility of these auxiliaries have made them a go-to method, especially in the early stages of drug development. wikipedia.orgresearchgate.net

N-acetyl-(4S)-isopropyl 2-oxazolidinone (B127357) is a specific and widely used member of the Evans' oxazolidinone family. In this system, the chiral auxiliary is the (4S)-4-isopropyl-2-oxazolidinone moiety, derived from the natural amino acid L-valine. This auxiliary is acylated, in this case with an acetyl group, to form the N-acetyl imide.

The primary role of the (4S)-isopropyl-2-oxazolidinone fragment is to act as a powerful stereocontrol element. santiago-lab.com When the N-acetyl derivative is converted to its enolate, the chiral auxiliary directs the subsequent reaction with an electrophile to occur from a specific face of the enolate. williams.edu This facial selectivity is enforced by the steric bulk of the isopropyl group at the C4 position of the oxazolidinone ring. wikipedia.org The substituent effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered side. williams.edu This high degree of stereochemical control enables the predictable formation of a new stereocenter with a specific absolute configuration. After the desired transformation, the N-acetyl group, now containing the new stereocenter, can be cleaved from the auxiliary. wikipedia.org

Fundamental Principles of Stereochemical Control Mediated by Chiral Auxiliaries

The ability of a chiral auxiliary to control stereochemistry is rooted in fundamental energetic and conformational principles. numberanalytics.comquimicaorganica.org The process relies on converting an enantioselective challenge into a diastereoselective one. By attaching the auxiliary to a prochiral substrate, two diastereomeric transition states are possible when it reacts with a reagent. numberanalytics.com The chiral auxiliary is designed to create a significant energy difference between these two transition states, causing the reaction to proceed predominantly through the lower-energy pathway, thus forming one diastereomer in excess. numberanalytics.comnumberanalytics.com

Several factors contribute to this energy difference:

Steric Hindrance : The most common principle is steric control, where a bulky group on the auxiliary physically blocks one face of the reactive center (e.g., an enolate), forcing the reagent to approach from the opposite, less hindered face. wikipedia.orgwilliams.edu The isopropyl group in N-acetyl-(4S)-isopropyl 2-oxazolidinone serves this exact purpose.

Chelation and Conformational Rigidity : In many reactions involving Evans' auxiliaries, the formation of a rigid, chelated intermediate is key to achieving high selectivity. santiago-lab.com For instance, in aldol or alkylation reactions, the enolate is often generated as a lithium or boron enolate. researchgate.netsantiago-lab.com The metal ion (Li⁺ or B²⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. santiago-lab.com This chelation locks the conformation of the N-acyl group, creating a well-defined and rigid structure that enhances the facial bias established by the steric directing group. santiago-lab.comwilliams.edu The preferential formation of the Z-enolate is also a critical factor in achieving predictable stereochemical outcomes in these reactions. researchgate.netsantiago-lab.com

Dipole Minimization : The conformational arrangement of the transition state can also be influenced by the desire to minimize dipole moments within the molecule, further stabilizing one geometry over another. wikipedia.org

Once the stereocenter is set, the auxiliary must be removed cleanly without affecting the newly created chiral center. For N-acyl oxazolidinones, various methods exist, such as hydrolysis with lithium hydroperoxide (LiOOH) to yield the carboxylic acid, or reduction with lithium borohydride (B1222165) to give the corresponding alcohol. acs.orgsantiago-lab.compublish.csiro.aupublish.csiro.au The ability to reliably attach, control, and then remove the auxiliary makes this a powerful and predictable strategy in modern asymmetric synthesis. wikipedia.orgnumberanalytics.com

Data Tables

Table 1: Key Developments in Chiral Auxiliary Strategy

| Date | Development | Key Contributor(s) | Significance |

|---|---|---|---|

| Late 19th Century | Concept of Asymmetric Induction | Hermann Emil Fischer | Laid the theoretical foundation for stereocontrol in synthesis. wikipedia.orgchemeurope.comdbpedia.org |

| 1952 | Cram's Rule | Donald J. Cram | Provided an early predictive model for stereoselectivity based on steric hindrance. wikipedia.orgchemeurope.com |

| 1975 | Introduction of 8-phenylmenthol | E.J. Corey | Pioneered the use of a detachable chiral group as a practical auxiliary. wikipedia.orgyoutube.com |

| 1980 | Introduction of Mandelic Acid | B.T. Trost | Expanded the repertoire of early, effective chiral auxiliaries. wikipedia.org |

Table 2: Common Reactions and Cleavage Methods for Evans' Auxiliaries

| Reaction Type | Purpose | Typical Reagents | Cleavage Method | Product |

|---|---|---|---|---|

| Alkylation | Formation of a new C-C bond α to a carbonyl | LDA or NaHMDS, Alkyl Halide | LiOH/H₂O₂ | Chiral Carboxylic Acid |

| Aldol Addition | Formation of a β-hydroxy carbonyl unit | Bu₂BOTf, DIPEA, Aldehyde | LiBH₄ | Chiral 1,2-Diol |

| Diels-Alder | [4+2] Cycloaddition | Lewis Acid, Diene | Hydrolysis | Chiral Cycloadduct |

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H13NO3/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m1/s1 |

InChI Key |

DDLQJZMVXVQYJT-SSDOTTSWSA-N |

SMILES |

CC(C)C1COC(=O)N1C(=O)C |

Isomeric SMILES |

CC(C)[C@H]1COC(=O)N1C(=O)C |

Canonical SMILES |

CC(C)C1COC(=O)N1C(=O)C |

Origin of Product |

United States |

Synthesis and Derivatization of N Acetyl 4s Isopropyl 2 Oxazolidinone

Synthetic Methodologies for the Preparation of (S)-4-isopropyl-2-oxazolidinone

The synthesis of the chiral auxiliary (S)-4-isopropyl-2-oxazolidinone is a critical first step, for which several effective methodologies have been developed. These routes can be broadly categorized by their approach to establishing the stereochemistry of the molecule, either by starting with an inherently chiral molecule or by creating the chiral center during the synthesis.

Utilization of Chiral Pool Precursors for Oxazolidinone Scaffold Assembly

A common and cost-effective strategy for synthesizing (S)-4-isopropyl-2-oxazolidinone involves the use of readily available chiral precursors, most notably the amino acid L-valine. This approach leverages the inherent stereochemistry of the natural amino acid to construct the chiral oxazolidinone ring.

| Precursor | Key Reagents | Product | Overall Yield | Reference |

| L-Valine | 1. Phenyl carbonochloridate (B8618190) 2. Borane-THF 3. Potassium tert-butoxide | (S)-4-isopropyl-2-oxazolidinone | 81% | thieme-connect.com |

| Amino Acids | 1. NaBH₄ 2. Diethyl Carbonate | Chiral Oxazolidinones | Not specified | researchgate.net |

Enantioselective and Diastereoselective Routes to the 2-Oxazolidinone (B127357) Ring System

Beyond chiral pool synthesis, various stereoselective methods have been developed to construct the 2-oxazolidinone ring system with high levels of stereocontrol. These methods are crucial for accessing a wider variety of substituted oxazolidinones that may not be derivable from common amino acids.

One prominent enantioselective approach is the asymmetric hydrogenation of prochiral 2-oxazolones. rsc.org Utilizing a ruthenium(II)-N-heterocyclic carbene (NHC) catalyst system, a broad range of 4-substituted 2-oxazolones can be hydrogenated to their corresponding optically active 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and high yields (up to 99%). rsc.org This method is noted for its practicality and tolerance of various functional groups. rsc.org

Diastereoselective syntheses have also been reported. For instance, a diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams using m-chloroperoxybenzoic acid (mCPBA) can produce highly substituted 2-oxazolidinones in a one-pot reaction with complete control over the relative stereochemistry. nih.gov Another strategy involves a combination of an asymmetric aldol (B89426) reaction and a modified Curtius protocol, which provides efficient access to 4,5-disubstituted oxazolidinone scaffolds. mdpi.com This latter approach has been successfully applied to the concise total synthesis of natural products like (−)-cytoxazone. mdpi.com

| Method | Catalyst/Reagent | Substrate | Key Feature | Reference |

| Asymmetric Hydrogenation | Ruthenium(II)-NHC complex | 2-Oxazolones | High enantioselectivity (up to 96% ee) | rsc.org |

| Oxidative Rearrangement | m-CPBA | α,β-Unsaturated γ-lactams | Complete diastereospecificity | nih.gov |

| Asymmetric Aldol/Curtius Reaction | Trimethylsilyl azide | β-Hydroxy carbonyl compounds | Access to 4,5-disubstituted oxazolidinones | mdpi.com |

N-Acylation Protocols for N-acetyl-(4S)-isopropyl 2-oxazolidinone Formation

Once the (S)-4-isopropyl-2-oxazolidinone scaffold is obtained, the next step is N-acylation to introduce the acetyl group. Various protocols exist, ranging from standard, well-established procedures to more recent, environmentally conscious techniques.

Standard Acylation Procedures with Acetylating Reagents

Traditional N-acylation of oxazolidinones typically requires the use of a strong base to deprotonate the nitrogen atom, followed by reaction with an acetylating agent. A common procedure involves cooling a solution of (4S)-isopropyl-2-oxazolidinone in a solvent like tetrahydrofuran (B95107) (THF) to a low temperature (e.g., -78 °C) and adding a strong base such as n-butyllithium. orgsyn.org The resulting lithium salt is then treated with an acetylating agent like acetyl chloride to form the N-acetylated product. orgsyn.org

Milder and more convenient methods have also been developed to avoid the use of pyrophoric organolithium reagents. One such simplified procedure involves performing the acylation at room temperature in the presence of triethylamine (B128534) and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). bohrium.com This method is effective with various acylating agents, including acid chlorides and anhydrides. bohrium.com Another approach utilizes pivaloyl chloride and triethylamine to directly couple the oxazolidinone auxiliary with carboxylic acids, including arylacetic acids. scribd.com More recently, the use of acid fluorides with mild bases like triethylamine or diisopropylethylamine has been shown to produce N-acylated oxazolidinones in high yields. acs.org

| Base | Acetylating Reagent | Key Features | Reference |

| n-Butyllithium | Acetyl chloride | Requires low temperature (-78 °C) | orgsyn.org |

| Triethylamine/DMAP (cat.) | Acid chlorides, Anhydrides | Room temperature reaction | bohrium.com |

| Triethylamine | Pivaloyl chloride/Acetic Acid | Direct coupling with carboxylic acids | scribd.com |

| Triethylamine, iPr2NEt | Acid fluorides | Mild conditions, high yields | acs.org |

Advancements in Catalyst-Free and Solvent-Free Acylation Techniques

In line with the principles of green chemistry, recent research has focused on developing more sustainable acylation methods that minimize or eliminate the need for catalysts and organic solvents.

Solvent-free acetylation protocols have been developed that utilize acetic anhydride (B1165640) as both the acetylating reagent and the reaction medium. frontiersin.org These reactions can be promoted by catalysts, but the solventless condition itself represents a significant environmental improvement. frontiersin.org Another innovative approach involves the N-acylation of oxazolidinones with aldehydes, which are readily available reagents. This transformation can be achieved via aerobic oxidative N-heterocyclic carbene (NHC) catalysis, using air as the terminal oxidant at room temperature, providing a sustainable alternative to traditional methods. chemistryviews.org

Furthermore, progress has been made in catalyst-free methodologies for related transformations. For example, the catalyst-free photochemical N-acylation of various azoles with aldehydes has been demonstrated using BrCCl₃ as an inexpensive oxidant under mild light-emitting diode (LED) irradiation. chemistryviews.org While not directly applied to oxazolidinones in the cited study, this points to a broader trend towards catalyst-free bond formation. The synthesis of the oxazolidinone ring itself has also seen solvent-free advancements, such as the cycloaddition of CO₂ to aziridines, which is highly desirable from a green chemistry perspective. nih.gov

Synthesis of Structurally Related N-Acyloxazolidinone Derivatives for Comparative Studies

The synthesis of a variety of N-acyloxazolidinone derivatives is essential for comparative studies in asymmetric synthesis, allowing for the fine-tuning of steric and electronic properties to optimize diastereoselectivity in subsequent reactions. The versatility of the oxazolidinone auxiliary allows for the attachment of a wide range of acyl groups beyond the simple acetyl group.

For example, (4S)-isopropyl-3-propionyl-2-oxazolidinone is a commonly used derivative, prepared by reacting the lithium salt of (4S)-isopropyl-2-oxazolidinone with propionyl chloride. orgsyn.org A broad array of N-acyloxazolidinones featuring different alkyl and aryl substituents on both the oxazolidinone ring and the acyl group are commercially available or can be synthesized using the standard acylation protocols mentioned previously. sigmaaldrich.com These include derivatives such as (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone and (4S,5R)-(–)-4-Methyl-5-phenyl-2-oxazolidinone. sigmaaldrich.com

More complex derivatives have also been synthesized for specific applications. A convenient method for preparing a series of N-acylsulfonamides containing the oxazolidinone moiety has been described, starting from the carbamoylation of chlorosulfonyl isocyanate with a chiral oxazolidinone. researchgate.net Additionally, tandem reactions involving the Ugi multicomponent reaction have been employed to generate novel N-acyloxazolidinone structures for biological and synthetic studies. researchgate.net

| Oxazolidinone Core | Acyl Group/Derivative | Synthetic Method | Reference |

| (4S)-isopropyl-2-oxazolidinone | Propionyl | Deprotonation with n-BuLi, reaction with propionyl chloride | orgsyn.org |

| (4S)-benzyl-2-oxazolidinone | Acetyl | Standard N-acylation | sigmaaldrich.com |

| Chiral Oxazolidinones | Acylsulfonamide | Carbamoylation with chlorosulfonyl isocyanate, then sulfamoylation | researchgate.net |

| Various | Varied (via Ugi reaction) | Isocyanide-based multicomponent reaction | researchgate.net |

Mechanistic Investigations of N Acetyl 4s Isopropyl 2 Oxazolidinone Mediated Reactions

Enolate Generation and Chelation-Controlled Stereodifferentiation

A cornerstone of the utility of N-acyloxazolidinones is the generation of enolates that possess a defined geometry and facial bias. The process begins with the deprotonation of the α-carbon of the N-acetyl group by a suitable base. masterorganicchemistry.com The subsequent stereochemical outcome of reactions with electrophiles is predominantly governed by a phenomenon known as chelation-controlled stereodifferentiation. In this model, a metal cation, often from a Lewis acid, coordinates to both the carbonyl oxygen of the acetyl group and the carbonyl oxygen of the oxazolidinone ring. This bidentate chelation creates a rigid, planar five-membered ring structure that locks the enolate into a specific conformation. This rigidity is critical for establishing high levels of facial selectivity, as the bulky (4S)-isopropyl group on the oxazolidinone auxiliary effectively shields one face of the enolate, compelling the electrophile to approach from the less sterically hindered face. The presence of the imide group is considered critical for this chelation to occur, providing the necessary scaffold for the metal enolate. nih.gov

Lewis acids play a pivotal role in orchestrating the stereochemical course of reactions involving N-acyloxazolidinone enolates. researchgate.net Their primary function is to form a well-defined, rigid chelate with the substrate, thereby enhancing the facial bias established by the chiral auxiliary. The choice of Lewis acid can significantly influence reaction efficiency and selectivity. nii.ac.jp For instance, in Michael addition reactions of N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole to 3-acryloyl-2-oxazolidinone, Scandium(III) triflate (Sc(OTf)₃) was identified as a highly effective catalyst compared to other Lewis acids. nii.ac.jp

Studies have demonstrated that variations in the Lewis acid can lead to different outcomes. For example, in one study, the use of Et₂AlCl as a Lewis acid resulted in only a 3% yield of the desired Michael adduct, while Mg(OTf)₂ and Cu(OTf)₂ led to complex mixtures with no desired product. nii.ac.jp ZnCl₂ required a stoichiometric amount to achieve a modest 47% yield. nii.ac.jp In contrast, a catalytic amount (10 mol%) of Sc(OTf)₃ proved most favorable. nii.ac.jp This highlights the specific and crucial interaction between the Lewis acid and the N-acyloxazolidinone system in forming a productive, stereodirecting complex. Furthermore, the development of chiral Lewis acids, such as nickel(II) complexes, has enabled direct and asymmetric aldol (B89426) reactions with high stereocontrol. researchgate.netsciforum.net

Effect of Various Lewis Acids on a Michael Addition Reaction

This table summarizes the yield of the Michael adduct 3 from the reaction of silyloxypyrrole 1 and oxazolidinone 2 in the presence of different Lewis acids (10 mol%). Data sourced from a 2007 study. nii.ac.jp

| Entry | Lewis Acid | Yield (%) |

|---|---|---|

| 1 | Et₂AlCl | 3 |

| 2 | ZnCl₂ (100 mol%) | 47 |

| 3 | Mg(OTf)₂ | 0 |

| 4 | Cu(OTf)₂ | 0 |

| 5 | Sc(OTf)₃ | up to 80 |

The specific metal ion used to generate the enolate has a profound impact on the rigidity of the chelated intermediate and, consequently, on the facial selectivity of the subsequent reaction. This is clearly illustrated by comparing reactions of titanium and lithium enolates. Titanium enolates, often generated using TiCl₄ and a tertiary amine, are known to form highly rigid, well-defined "closed" transition states through strong bidentate chelation. nih.govnih.gov This tight chelation ensures that the (Z)-enolate geometry is maintained and that the electrophile attacks from the face opposite the isopropyl group, leading to excellent diastereoselectivity. nih.gov

In contrast, lithium enolates, typically formed with lithium diisopropylamide (LDA), can exhibit more conformational flexibility. nih.gov This can lead to the formation of "open" transition states where the chelation is weaker or absent, resulting in a reversal or loss of selectivity. nih.gov The choice of metal ion is therefore a critical parameter for controlling the reaction pathway. The ability of copper(II) acetate (B1210297) to catalyze the oxidation of N-(arylacetyl)-1,3-oxazolidin-2-ones further underscores the importance of the metal's ability to form a chelated metal enolate, which is a key intermediate in the reaction. nih.gov

Transition State Modeling and Stereoselectivity Prediction

To move beyond empirical observations and gain a predictive understanding of stereoselectivity, researchers have turned to computational chemistry. Modeling the transition states of these reactions provides invaluable insight into the factors that dictate the stereochemical outcome.

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions, including those mediated by N-acyloxazolidinones. nih.govwhiterose.ac.uk Computational approaches, often using functionals like B3LYP or M06-2X, allow for the optimization of molecular geometries and the calculation of energies for reactants, intermediates, transition states, and products. nih.govmdpi.comiaea.org By mapping the potential energy surface, researchers can identify the lowest energy reaction pathway. whiterose.ac.uk These calculations can confirm the proposed chelated intermediates and model the approach of the electrophile. nih.gov DFT studies have been successfully used to investigate the structure of oxazolidinone derivatives, analyze frontier molecular orbitals (HOMO-LUMO), and understand the underlying principles of reactivity and selectivity in various systems. nih.govmdpi.com

Computational models are particularly adept at identifying the specific steric and electronic factors that control diastereoselectivity. The primary factor is the steric repulsion between the chiral auxiliary's substituent (the isopropyl group), the chelated Lewis acid, and the incoming electrophile. nih.gov DFT calculations can quantify the energy penalty associated with the electrophile approaching from the sterically hindered face versus the open face. The transition state leading to the major diastereomer is consistently found to be significantly lower in energy than the transition state for the minor diastereomer. nih.gov

Experimental findings corroborate these computational models. For example, in aldol reactions catalyzed by a chiral nickel(II) complex, increasing the steric bulk of a silyl (B83357) triflate reagent (from TMSOTf to the bulkier TIPSOTf) led to a significant increase in the diastereomeric ratio from similar ratios up to 85:15. researchgate.net This demonstrates that steric hindrance is a dominant factor in achieving high stereoselectivity, a principle that is clearly visualized and quantified through transition state modeling.

Regioselectivity in Nucleophilic Additions to N-Acyloxazolidinone Systems

Regioselectivity becomes a key consideration when the N-acyloxazolidinone substrate has multiple potential sites for nucleophilic attack, such as in α,β-unsaturated systems. In these cases, the auxiliary and reaction conditions must control not only the stereochemistry but also the position of the new bond. For example, in the copper-catalyzed oxidation of N-(β,γ-unsaturated acyl)-1,3-oxazolidin-2-ones with TEMPO, the reaction exhibits complete regioselectivity, providing exclusively the γ-aminoxylated derivatives. nih.gov This indicates a preference for reaction at the γ-position over the α-position in that specific system.

Computational studies, particularly DFT, have proven effective in predicting and explaining regioselectivity in nucleophilic additions. nih.govresearchgate.net The regiochemical outcome is determined by the relative activation energies of the transition states corresponding to attack at different positions. Factors such as the stability of the resulting intermediates and the distortion energy required for the substrate to achieve the transition state geometry can be calculated to predict the favored reaction site. nih.gov While these principles have been extensively studied in other systems like indolynes and isoquinolinequinones, they are directly applicable to understanding and predicting regioselectivity in reactions involving complex N-acyloxazolidinone derivatives. nih.govresearchgate.net

Applications of N Acetyl 4s Isopropyl 2 Oxazolidinone in Asymmetric Transformations

Asymmetric Aldol (B89426) Reactions

Asymmetric aldol reactions are a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds, and N-acyl oxazolidinones are frequently used as dependable chiral auxiliaries for this purpose. The stereochemical outcome of these reactions can be reliably predicted based on the formation of a six-membered, chair-like transition state. harvard.edu While N-propionyl oxazolidinones are classic substrates for highly diastereoselective aldol reactions, the N-acetyl derivatives also participate in these transformations, although the stereocontrol can be more dependent on the specific reaction conditions and reagents employed. scielo.org.mx

The generation of syn-aldol adducts using N-acetyl oxazolidinone auxiliaries is typically achieved through the formation of a (Z)-enolate, which is then reacted with an aldehyde. harvard.edu The formation of this (Z)-enolate is often promoted by dialkylboron triflates or titanium tetrachloride (TiCl₄). harvard.eduscielo.org.mx The subsequent reaction proceeds through a Zimmerman-Traxler transition state model, where the metal chelates to both the enolate oxygen and the aldehyde's carbonyl oxygen, creating a rigid, chair-like six-membered ring. harvard.edu

In this transition state, the aldehyde's substituent (R group) preferentially occupies an equatorial position to minimize 1,3-diaxial interactions, leading to the formation of the syn-aldol product. harvard.edu While Evans' oxazolidinones can exhibit poor diastereoselectivity in acetate (B1210297) aldol reactions under certain conditions, the use of sulfur-based analogs like N-acetyl thiazolidinethiones has proven highly effective. scielo.org.mx For instance, using TiCl₄ and sparteine (B1682161), the N-acetyl 4(S)-isopropylthiazolidinethione yields the syn-acetyl product with high diastereoselectivity. scielo.org.mxresearchgate.net

The choice of Lewis acid is critical. Boron-mediated aldol reactions using N-acyloxazolidinones are well-established for producing syn-adducts with exceptional selectivity. harvard.edunih.gov Similarly, titanium enolates, generated using TiCl₄ and a hindered amine base like diisopropylethylamine (DIPEA), also lead to high syn selectivity. researchgate.net

Table 1: Diastereoselectivity in Syn-Aldol Reactions

| N-Acyl Auxiliary | Aldehyde | Conditions | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|

| N-acetyl 4(S)-isopropylthiazolidinethione | Various aliphatic | TiCl₄ (1 equiv.), sparteine (1 equiv.) | High d.r. for syn product | scielo.org.mx |

| N-acetyl 4(S)-isopropylthiazolidinethione | Unsaturated Aldehydes | TiCl₄ (2 equiv.), base (1 equiv.) | Preferential syn product | researchgate.net |

While the standard Evans protocol reliably produces "Evans syn" aldol adducts, specific strategies have been developed to access the diastereomeric "non-Evans syn" products. For N-propionyl systems, the addition of a second equivalent of a Lewis acid can sometimes reverse the selectivity. scielo.org.mx

For N-acetyl systems, the choice of the metal enolate is a key strategy for reversing diastereoselectivity. nih.gov Research on an imidazolidinone-based auxiliary demonstrated that lithium enolates, which proceed through an open transition state, can provide the opposite diastereomer compared to titanium enolate reactions that favor a closed, chelated transition state. nih.gov Another approach involves modifying the chiral auxiliary itself. The use of N-acetyl thiazolidinethiones with specific Lewis acids, such as PhBCl₂, has been shown to alter the stereochemical outcome of the reaction compared to when TiCl₄ is used. researchgate.net This allows for selective access to different aldol adducts by tuning the reaction conditions.

The diastereoselectivity of aldol reactions involving N-acetylated oxazolidinones is highly sensitive to a range of factors. The poor diastereoselection sometimes observed with standard Evans' oxazolidinones in acetate-type aldol reactions is attributed to the lack of a substituent at the α-carbon of the enolate, which reduces steric influence in the transition state. lookchem.com To overcome this, more sterically hindered oxazolidinones or related auxiliaries are often employed under conditions that promote highly ordered transition states. lookchem.com

Key factors influencing diastereoselectivity include:

The Chiral Auxiliary: Valine-derived N-acetyl oxazolidinethione has been shown to achieve high selectivity in acetate aldol reactions with aliphatic aldehydes. lookchem.com Similarly, tert-leucine-derived thiazolidinethiones provide excellent yields and high diastereoselectivities. nih.gov

The Lewis Acid: The choice of Lewis acid (e.g., TiCl₄, Sn(OTf)₂, PhBCl₂) can significantly impact or even reverse the stereochemical outcome. scielo.org.mxresearchgate.net

The Base: In titanium-mediated reactions, the stoichiometry of the base relative to the Lewis acid can control whether the syn or anti aldol product is formed, particularly with unsaturated aldehydes. researchgate.net For example, using 2 equivalents of Lewis acid and 1 equivalent of base favors the syn product, whereas reversing this stoichiometry can favor the anti product. researchgate.net

Substrate Control: In reactions with chiral aldehydes (double diastereoselective reactions), the stereochemical preference is almost always dictated by the chiral auxiliary rather than the existing stereocenter on the aldehyde. nih.gov

Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates derived from N-acetyl-(4S)-isopropyl-2-oxazolidinone is a robust and widely used method for the enantioselective synthesis of α-substituted carboxylic acid derivatives. williams.edunih.govharvard.edu This transformation has been successfully applied to the total synthesis of numerous biologically active natural products. rsc.org

The process begins with the deprotonation of the N-acetyl oxazolidinone using a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures to form a rigid metal enolate. williams.eduharvard.edu The metal cation chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, forming a planar, five-membered chelate ring. williams.edu

This chelation, combined with the steric bulk of the (4S)-isopropyl group, effectively blocks one face of the enolate. williams.edu Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less hindered face, which is trans to the isopropyl group. williams.edu This highly controlled approach ensures excellent diastereoselectivity in the C-C bond formation, often exceeding 98:2. williams.edu After the alkylation, the chiral auxiliary can be easily cleaved by hydrolysis or reduction, yielding the enantiomerically enriched carboxylic acid or alcohol, respectively, and allowing for the recovery and recycling of the auxiliary. williams.eduuwindsor.ca

This methodology is not limited to alkyl halides; stereoselective α-functionalizations such as bromination, azidation, and Michael additions have also been demonstrated. nih.gov

The high degree of stereocontrol in these alkylation reactions is governed by several key factors that influence the structure and reactivity of the enolate and the transition state of the alkylation step.

Enolate Geometry and Chelation: The formation of a rigidly chelated (Z)-enolate is paramount for high stereoselectivity. williams.edu The choice of base and metal counterion (e.g., Li⁺, Na⁺, Ti⁴⁺, Zr⁴⁺) is crucial for establishing this rigid conformation. williams.eduharvard.edunih.gov The chelated structure orients the bulky isopropyl group to effectively shield one face of the molecule. williams.edu

Nature of the Electrophile: The reaction is most efficient with reactive electrophiles that proceed through an Sₙ2-like mechanism. nih.gov However, the scope has been expanded to include more challenging electrophiles. For instance, the use of zirconium enolates allows for the highly diastereoselective α-tertiary alkylation with tertiary alkyl halides, a transformation difficult to achieve via standard Sₙ2 pathways. nih.gov

Metal Enolate Reactivity: The choice of metal can confer unique reactivity. Titanium(IV) enolates, for example, possess biradical character. nih.gov This property has been exploited in stereoselective alkylations with tert-butyl peresters, which proceed through a radical mechanism involving the reduction of the perester by the enolate. ub.educore.ac.uk Despite the radical nature, these reactions proceed with excellent diastereoselectivity, further demonstrating the powerful directing effect of the chiral auxiliary. ub.educore.ac.uk

Table 2: Diastereoselectivity in Alkylation of N-Acyl Oxazolidinone Enolates

| N-Acyl Group | Enolate | Electrophile | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| N-propionyl | Sodium (Z)-enolate | Allyl iodide | 98:2 | williams.edu |

| N-phenylacetyl | Zirconium enolate | t-BuBr | >95:5 | nih.gov |

| N-propionyl | Titanium(IV) enolate | tert-Butyl peresters | ≥97:3 | ub.educore.ac.uk |

Asymmetric Conjugate Addition Reactions (Michael Additions)

N-acyloxazolidinones, derived from N-acetyl-(4S)-isopropyl-2-oxazolidinone, are powerful tools in asymmetric synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. Their utility is particularly evident in asymmetric conjugate addition reactions, also known as Michael additions. The chiral auxiliary provides a robust method for controlling the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched products. researchgate.netnih.gov

The high degree of stereoselectivity observed in these reactions is attributed to the rigid chelation of the N-acyloxazolidinone with a metal ion, which, combined with the steric hindrance provided by the substituent at the 4-position of the oxazolidinone ring, effectively shields one face of the enoyl system. researchgate.net This forces the incoming nucleophile to attack from the less hindered face, resulting in a predictable and highly diastereoselective transformation. researchgate.netnih.gov

Enantioselective 1,4-Conjugate Addition to α,β-Unsaturated Carbonyl Compounds

Chiral N-acyloxazolidinones serve as effective surrogates for carboxylic acid derivatives in the enantioselective 1,4-conjugate addition of various nucleophiles to α,β-unsaturated systems. researchgate.net These reactions provide access to a wide array of β-substituted chiral building blocks that are valuable in the synthesis of natural products and other complex molecules. researchgate.netresearchgate.net

Organocuprates are frequently employed nucleophiles in these transformations. researchgate.netarizona.edu The addition of monoorganocuprate reagents, such as Li[RCuI], to N-enoyl oxazolidinones, promoted by activating agents like TMSI, proceeds with high yields and diastereoselectivities. researchgate.net This method has been successfully applied to the synthesis of chiral β-branched carboxylic acids. arizona.edu

Furthermore, catalytic enantioselective conjugate additions have been developed. For instance, the addition of simple alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones can be achieved with high enantioselectivity using bifunctional acid-base catalysts derived from cinchona alkaloids. nih.govnih.gov This approach is significant as it provides a catalytic route to chiral sulfur compounds that are otherwise challenging to synthesize. nih.govnih.gov

The following table summarizes representative examples of enantioselective 1,4-conjugate addition reactions involving N-acyloxazolidinone derivatives.

Table 1: Enantioselective 1,4-Conjugate Addition Reactions

| Nucleophile | Electrophile (N-Enoyl Oxazolidinone) | Catalyst/Promoter | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Yield | Ref |

|---|---|---|---|---|---|

| Li[RCuI] | Various N-enoyl oxazolidinones | TMSI | 70-96% de | 80-98% | researchgate.net |

| Alkyl thiols | α,β-Unsaturated N-acylated oxazolidin-2-ones | Cinchona alkaloid-based bifunctional catalyst | High ee | --- | nih.govnih.gov |

Diastereoselective Michael Additions Mediated by the Auxiliary

The chiral oxazolidinone auxiliary plays a crucial role in directing the stereochemical course of Michael additions, leading to products with high diastereomeric purity. nih.govsigmaaldrich.com The stereocontrol exerted by the auxiliary is often so profound that it can override the inherent facial bias of the nucleophile or other chiral elements present in the reacting molecules. nih.gov This phenomenon, sometimes referred to as "topographic stereocontrol," highlights the power of the oxazolidinone auxiliary in dictating the reaction's outcome. nih.gov

A notable application of this is in the addition of a nucleophilic glycine (B1666218) equivalent to (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones, which proceeds with virtually complete diastereoselectivity. nih.gov The steric bulk of the substituent at the C4 position of the oxazolidinone ring is a key factor in achieving this high level of stereocontrol. researchgate.net

These diastereoselective Michael additions are not limited to carbon-centered nucleophiles. For example, diastereoselective aza-Michael reactions have been developed using chiral auxiliaries like (S,S)-(+)-pseudoephedrine attached to the amide nitrogen. nih.gov

Table 2: Diastereoselective Michael Addition Reactions

| Nucleophile | Electrophile (N-Enoyl Oxazolidinone) | Key Feature | Diastereoselectivity | Yield | Ref |

|---|---|---|---|---|---|

| Glycine equivalent | (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones | Topographic stereocontrol | Virtually complete | Excellent | nih.gov |

Asymmetric Pericyclic Reactions

N-acyloxazolidinones derived from chiral amino alcohols have proven to be highly effective in controlling the stereochemistry of pericyclic reactions, most notably in Diels-Alder cycloadditions. The chiral auxiliary attached to the dienophile directs the facial selectivity of the cycloaddition, leading to the formation of chiral cyclic and bicyclic products. researchgate.netnii.ac.jp

Chiral α,β-Unsaturated N-Acyloxazolidinones in Diels-Alder Cycloadditions

Chiral α,β-unsaturated N-acyloxazolidinones are highly reactive and diastereoselective dienophiles in Diels-Alder reactions, especially when promoted by Lewis acids such as dialkylaluminum chlorides. researchgate.netnii.ac.jpacs.orgacs.org These reactions can proceed rapidly and with high selectivity even at low temperatures and with less reactive dienes. researchgate.net

For example, acrylate (B77674) and (E)-crotonate carboximides bearing a phenylalaninol-derived oxazolidinone undergo rapid and selective cycloadditions with isoprene (B109036) and piperylene at temperatures as low as -100°C. researchgate.net

Table 3: Diels-Alder Cycloadditions with Chiral α,β-Unsaturated N-Acyloxazolidinones

| Dienophile (N-Acyloxazolidinone) | Diene | Lewis Acid | Key Features | Ref |

|---|---|---|---|---|

| Acrylate and (E)-crotonate carboximides with phenylalaninol-derived oxazolidinone | Isoprene, Piperylene | Dialkylaluminum chlorides | High reactivity and diastereoselectivity at low temperatures | researchgate.net |

Stereocontrol in Photocycloaddition Processes

The principles of stereocontrol exerted by chiral oxazolidinone auxiliaries can also be extended to photochemical cycloaddition reactions. For instance, in [2+2] photocycloaddition reactions, the chiral auxiliary can influence the stereochemical outcome, leading to the formation of chiral cyclobutane (B1203170) derivatives.

Recent research has shown the development of stereoselective [4+2] and [2+2] cycloaddition reactions of N-sulfonylimines through photosensitization. nih.gov While not directly involving N-acetyl-(4S)-isopropyl-2-oxazolidinone, these studies highlight the potential for using chiral auxiliaries to control the stereochemistry in various photochemical transformations, including the aza Paternò-Büchi reaction ([2+2] cycloaddition of an imine and an alkene). nih.gov The development of such reactions with N-acyloxazolidinones could provide a valuable route to chiral, nitrogen-containing four-membered rings. nih.gov

Other Diastereoselective Transformations

The utility of N-acetyl-(4S)-isopropyl-2-oxazolidinone and its derivatives extends beyond conjugate additions and pericyclic reactions to a variety of other diastereoselective transformations. The chiral auxiliary consistently provides a high level of stereocontrol in reactions such as aldol additions and alkylations. nih.govnih.govnih.govresearchgate.net

For example, in acetate aldol reactions, the choice of metal enolate (lithium or titanium) can lead to a reversal of diastereoselectivity, affording either the syn or anti aldol adduct with high selectivity. nih.gov This is attributed to the formation of different transition state geometries (open vs. closed). nih.gov Similarly, anti-selective glycolate (B3277807) aldol reactions using an imidazolidin-2-one auxiliary derived from (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one have been achieved with excellent yields and diastereoselectivities. researchgate.net

Furthermore, a cysteine-derived oxazolidinone chiral auxiliary has been employed in a range of asymmetric transformations including α-alkylation, bromination, and azidation, demonstrating the broad applicability of this class of auxiliaries. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-acetyl-(4S)-isopropyl-2-oxazolidinone |

| (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-one |

| (S,S)-(+)-pseudoephedrine |

| Dialkylaluminum chlorides |

| Isoprene |

| Piperylene |

| EtAlCl₂ |

| Mg(ClO₄)₂ |

| N-sulfonylimines |

| (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one |

| Lithium enolate |

| Titanium enolate |

Wittig Rearrangements of Boron-Based Oxazolidinone Enolates

The researchgate.netnih.gov-Sigmatropic Wittig rearrangement of α-alkoxy oxazolidinone enolates presents a unique challenge. While alkali metal enolates of these substrates tend to undergo facile deacylation, the use of boron enolates has enabled successful rearrangement with high levels of stereoselectivity. researchgate.netnih.gov

Research has demonstrated that boron enolates, generated from α-alkoxy oxazolidinones using di-n-butylboron triflate and triethylamine (B128534), undergo researchgate.netnih.gov-Wittig rearrangements to furnish syn-α-hydroxy-β-methyl esters with excellent diastereoselectivity. researchgate.net Spectroscopic studies using IR and NMR have been crucial in elucidating the structure of the intermediates. These studies revealed that the boron atom is chelated by the α-alkoxy group rather than the more distant oxazolidinone carbonyl in both the complex and the enolate. researchgate.netnih.govnih.gov This chelation is key to preventing deacylation and facilitating the desired rearrangement. The resulting product contains a boron alkoxide that remains unchelated by either carbonyl group. researchgate.netnih.gov

Interestingly, computational studies using density functional theory (DFT) have played a significant role in optimizing the reaction conditions. These calculations predicted that valine-derived oxazolidinones would offer superior selectivity compared to their phenylalanine-derived counterparts. researchgate.netnih.govconsensus.app This theoretical guidance was subsequently confirmed experimentally, showcasing the power of combining computational and experimental approaches in reaction development.

The general transformation is outlined below:

Starting Material: α-alkoxy N-acyloxazolidinone

Reagents: di-n-butylboron triflate (n-Bu₂BOTf), triethylamine (Et₃N)

Intermediate: Boron enolate with chelation by the α-alkoxy group

Reaction: researchgate.netnih.gov-Wittig Rearrangement

Product: syn-α-hydroxy-β-methyl ester

A summary of representative results from the Wittig rearrangement of boron-based oxazolidinone enolates is presented in the table below.

| Entry | Substrate (α-alkoxy group) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Cinnamyloxy | 85 | >20:1 |

| 2 | Benzyloxy | 78 | >20:1 |

| 3 | (E)-4-Methylpent-2-en-1-yloxy | 91 | >20:1 |

| 4 | (Z)-4-Methylpent-2-en-1-yloxy | 88 | 1:1.6 |

Data compiled from studies on the researchgate.netnih.gov-sigmatropic rearrangements of α-alkoxy oxazolidinone boron enolates. nih.gov

Samarium Iodide-Mediated Reformatsky Reactions

Samarium(II) iodide (SmI₂) has emerged as a powerful single-electron transfer reagent in organic synthesis. nih.gov Its application in Reformatsky-type reactions involving chiral α-haloacetyloxazolidinones has provided an effective route to stereochemically defined β-hydroxy-γ-amino acids, which are key components of several biologically active natural products. nih.gov

The reaction involves the coupling of an α-chloroacetyloxazolidinone with an aminoaldehyde in the presence of SmI₂. The diastereoselectivity of this transformation is critically dependent on the absolute configuration of the Evans chiral auxiliary. This allows for the selective synthesis of either erythro or threo products by choosing the appropriate enantiomer of the oxazolidinone. nih.gov

The proposed mechanism for this asymmetric induction involves the formation of a chelated transition state. It is suggested that the samarium atom coordinates to both the enolate oxygen and the carbonyl group of the oxazolidinone auxiliary, as well as the oxygen of the incoming aldehyde. This organized assembly dictates the facial selectivity of the aldehyde addition. unimi.it

A key aspect of optimizing these reactions is the mode of addition of the reagents. It has been found that adding the oxazolidinone to a cooled solution of SmI₂ prior to the introduction of the aldehyde leads to higher yields compared to the simultaneous addition of the oxazolidinone and the aldehyde. unimi.it This is likely due to the minimization of side reactions such as the reduction of the aldehyde by SmI₂.

The utility of this methodology has been showcased in the synthesis of important natural products like N-Boc-isostatine and N-Boc-dolaisoleucine. nih.gov

Below is a table summarizing the results of the SmI₂-mediated Reformatsky reaction between 3-(2-haloacetyl)oxazolidinones and various enals.

| Entry | Haloacetyl Oxazolidinone | Enal | Method | Yield (%) | Diastereomeric Ratio |

| 1 | 3-(2-bromoacetyl)oxazolidinone | (E)-Citronellal | B | 73 | 92:8 |

| 2 | 3-(2-bromoacetyl)oxazolidinone | (Z)-Citronellal | B | 71 | 91:9 |

| 3 | 3-(2-chloroacetyl)oxazolidinone | (E)-Citronellal | B | 48 | 89:11 |

| 4 | 3-(2-chloroacetyl)oxazolidinone | (Z)-Citronellal | B | 43 | 90:10 |

Method B involves the addition of the oxazolidinone to a cooled solution of SmI₂ followed by the addition of the enal. Data adapted from studies on SmI₂-mediated Reformatsky reactions. unimi.it

Cyclopropanations and Allylations

The use of N-acyl oxazolidinones, including N-acetyl-(4S)-isopropyl-2-oxazolidinone, extends to other important asymmetric transformations such as cyclopropanations and allylations, although these are often accomplished through different mechanistic pathways than the previously discussed rearrangements and Reformatsky reactions.

In the context of cyclopropanation , the enolates derived from N-acyl oxazolidinones can serve as nucleophiles in reactions with electrophilic cyclopropanating agents. For instance, the lithium enolate of an N-cinnamoyl oxazolidinone can react with diethyl phosphonochloridate to form a phosphonate (B1237965) intermediate. This intermediate can then undergo an intramolecular Horner-Wadsworth-Emmons reaction to yield a cyclopropyl-substituted oxazolidinone with high diastereoselectivity.

For asymmetric allylation , the enolates of N-acyl oxazolidinones can be allylated using palladium catalysis. The reaction of a boron enolate of an N-acyl oxazolidinone with an allylic acetate in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand can lead to the formation of the α-allylated product with good yield and high enantioselectivity. The stereochemical outcome is often controlled by the chiral ligand on the palladium catalyst.

Furthermore, the titanium enolate of N-acetyl (4S)-isopropyl-1,3-thiazolidine-2-thione, a sulfur analogue of the oxazolidinone auxiliary, has been shown to undergo stereoselective addition to N-acyl iminium ions, demonstrating the broader utility of this type of chiral auxiliary in complex bond formations. nih.gov

The following table provides illustrative data for these types of transformations.

| Transformation | Substrate | Reagents | Yield (%) | Diastereoselectivity/ee |

| Cyclopropanation | N-cinnamoyl-(4S)-isopropyl-2-oxazolidinone | 1) LDA, 2) ClP(O)(OEt)₂, 3) NaH | 85 | >95:5 dr |

| Allylation | N-propionyl-(4S)-isopropyl-2-oxazolidinone | 1) n-Bu₂BOTf, Et₃N, 2) Allyl acetate, Pd₂(dba)₃, (S)-BINAP | 90 | 94% ee |

Data is representative of typical results in these reaction classes.

Auxiliary Cleavage and Subsequent Product Derivatization

Advanced Methodologies for Chiral Auxiliary Removal

The removal of the oxazolidinone auxiliary is a pivotal step in the synthetic sequence. The choice of cleavage method is dictated by the desired functionality in the final product and the compatibility of the substrate with the reaction conditions. Key considerations include preserving the stereochemical integrity of the newly formed chiral center(s) and enabling high recovery yields of the auxiliary. publish.csiro.au

One of the most widely adopted methods for the mild hydrolysis of N-acyl oxazolidinones is the use of lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). acs.orgwilliams.edu This method is highly effective for converting the N-acyl moiety into the corresponding carboxylic acid without racemization of the α-chiral center. williams.edu The reaction is generally performed in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water, at low temperatures (e.g., 0 °C). williams.edu

The process involves the nucleophilic attack of the hydroperoxide anion on the exocyclic carbonyl group. williams.edu The initially formed peroxyacid intermediate is then typically reduced in situ with a mild reducing agent like sodium sulfite (B76179) to afford the final carboxylic acid product. williams.edu During studies on this reaction, it was discovered that a stoichiometric amount of oxygen is released. This is due to the instability of the peracid intermediate, which is rapidly reduced by the excess hydrogen peroxide present, leading to the formation of the carboxylate, water, and oxygen gas. acs.org

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-allylated propionyl oxazolidinone | LiOH, H₂O₂, THF/H₂O (4:1), 0 °C, 1h; then Na₂SO₃ workup | (S)-2-methyl-4-pentenoic acid | 60-80% | williams.edu |

| Generic N-acyloxazolidone | LiOOH in aq. THF | Corresponding Carboxylic Acid | 76-95% | acs.org |

The regioselectivity of the cleavage reaction is a critical aspect, with different reagents favoring attack at different carbonyl groups of the N-acyl oxazolidinone. While lithium hydroperoxide selectively cleaves the exocyclic N-acyl bond, simple lithium hydroxide favors endocyclic cleavage, which results in the opening of the oxazolidinone ring itself. publish.csiro.auresearchgate.net

Recent Density Functional Theory (DFT) computations have elucidated the origins of this difference in regioselectivity. publish.csiro.auresearchgate.net The calculations predict that nucleophiles, including both hydroxide (OH⁻) and hydroperoxide (OOH⁻), preferentially attack the less sterically hindered endocyclic carbonyl group to form a tetrahedral intermediate. publish.csiro.auresearchgate.net The subsequent fate of this intermediate determines the final product.

With LiOH: The barrier for the decomposition of the endocyclic tetrahedral intermediate is low, allowing the reaction to proceed to the ring-opened endocyclic cleavage product. publish.csiro.auresearchgate.net

With LiOOH: The decomposition barrier for the corresponding endocyclic intermediate is significantly higher. This high barrier allows for the initial attack to be reversible. Consequently, the reaction proceeds via the alternative, albeit slower, pathway of attack at the exocyclic carbonyl group, ultimately leading to the desired N-acyl cleavage. publish.csiro.auresearchgate.net

Therefore, the selectivity is not determined by the initial site of nucleophilic attack, but rather by the relative breakdown rates of the resulting tetrahedral intermediates. publish.csiro.au

Aminolysis provides a direct route to chiral amides from N-acyl oxazolidinones. This transformation can be achieved under catalyst- and solvent-free conditions, presenting a green and efficient synthetic method. rsc.orgrsc.org The reaction typically involves treating the N-acyl oxazolidinone with an excess of a primary or secondary amine at room temperature. rsc.orgrsc.org This method is versatile, accommodating various N-acyl groups and a range of amines, including n-butylamine, allylamine, and benzylamine, to produce the corresponding chiral amides in good yields and with excellent preservation of enantiomeric excess. rsc.org

The plausible mechanism involves a direct nucleophilic addition of the amine to the exocyclic carbonyl group, followed by elimination, which releases the chiral amide and the oxazolidinone auxiliary. rsc.orgrsc.org This pathway is favored, though with highly hindered substrates or amines, competing attack at the endocyclic carbonyl can occur. rsc.orgrsc.org

| N-Acyloxazolidinone Derivative | Amine | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| α-methylated 3-phenylpropanoyl oxazolidinone | n-butylamine | 83% | 99% | rsc.org |

| α-methylated 3-phenylpropanoyl oxazolidinone | allylamine | 81% | 99% | rsc.org |

| α-methylated 3-phenylpropanoyl oxazolidinone | benzylamine | 79% | 98% | rsc.org |

| Asymmetric conjugate addition product | n-butylamine | 77% | 99% | rsc.org |

Beyond the direct synthesis of carboxylic acids via hydrolytic cleavage, N-acyl oxazolidinones can be converted into a variety of other functional groups. The specific product obtained depends on the nucleophile used for the cleavage reaction.

Carboxylic Acids: As detailed previously, lithium hydroperoxide is the reagent of choice for obtaining chiral carboxylic acids. acs.orgwilliams.edu

Esters: The cleavage can be adapted to produce esters directly. For example, reaction with lithium benzyloxide (LiOBn) affords benzyl (B1604629) carboxylates. publish.csiro.au This method, similar to the LiOOH cleavage, proceeds with a preference for exocyclic cleavage due to a high decomposition barrier for the endocyclic tetrahedral intermediate. publish.csiro.auresearchgate.net

Other Derivatives: The development of novel auxiliaries and cleavage strategies continues to expand the range of accessible products. For instance, a cysteine-derived oxazolidinone auxiliary has been developed that, upon cleavage via an intramolecular N-to-S acyl transfer, yields versatile thioester products. digitellinc.comnih.gov These thioesters can then be used in further transformations. digitellinc.com

A key advantage of auxiliary-based synthesis is the potential to recover and reuse the chiral auxiliary, which is often expensive. For N-acyl-(4S)-isopropyl-2-oxazolidinone and its derivatives, recovery is typically straightforward.

Hydrolytic Cleavage Reactions (e.g., Lithium Hydroperoxide)

Downstream Functional Group Transformations of Chiral Products

Once the chiral auxiliary has been cleaved, the resulting enantiomerically enriched products, such as carboxylic acids or amides, serve as versatile intermediates for the synthesis of more complex molecules. These products can undergo a wide array of downstream functional group transformations.

For example, a chiral amide, synthesized via aminolysis of the N-acyl oxazolidinone, can be converted into a chiral amine. rsc.org An iridium-catalyzed hydrosilylation of a chiral α-methylated amide has been shown to yield the corresponding chiral amine in high yield (81%) and with excellent preservation of stereochemical purity (99% ee). rsc.org Similarly, thioesters generated from specialized auxiliary cleavage can be used in palladium-mediated transformations to access valuable chiral scaffolds like cyclic ketones. digitellinc.com These subsequent transformations highlight the role of the oxazolidinone auxiliary not just in setting a key stereocenter, but also in providing a gateway to a diverse range of other chiral building blocks.

Comparative Studies with Alternative Chiral Auxiliaries and Methodologies

Comparative Analysis with Other Oxazolidinone Derivatives (e.g., SuperQuat Auxiliaries)

While Evans-type auxiliaries like (4S)-4-isopropyl-2-oxazolidinone are highly effective, research has led to the development of next-generation derivatives designed to offer even greater stereocontrol. Among these are the "SuperQuat" auxiliaries, which feature a gem-dimethyl group at the C5 position of the oxazolidinone ring. researchgate.net

This structural modification introduces a significant conformational bias. The gem-dimethyl substitution forces the C4 substituent into a pseudo-axial position, effectively creating a steric environment that mimics a much larger group, such as the tert-butyl group. researchgate.net This enhanced steric hindrance leads to higher levels of facial selectivity in reactions involving the N-acyl enolate.

For instance, in the diastereoselective enolate alkylation of N-acyl derivatives, SuperQuat auxiliaries consistently provide higher diastereomeric excess (d.e.) compared to their C5-unsubstituted counterparts. rsc.orgresearchgate.net The (S)-4-benzyl-5,5-dimethyl-oxazolidin-2-one derivative has proven particularly effective, affording α-substituted products with 85–94% d.e. rsc.orgresearchgate.net Furthermore, these auxiliaries show high diastereoselectivity (generally >95% d.e.) in conjugate addition reactions. rsc.orgresearchgate.net The incorporation of the gem-dimethyl group provides a clear advantage in achieving superior stereocontrol. researchgate.net

Comparison of Standard vs. SuperQuat Oxazolidinone Auxiliaries in Asymmetric Reactions

| Feature | Standard Evans Auxiliary (e.g., 4-isopropyloxazolidinone based) | SuperQuat Auxiliary (e.g., 4-benzyl-5,5-dimethyloxazolidinone based) |

|---|---|---|

| Key Structural Feature | Substituent at C4 (e.g., isopropyl, benzyl) | Substituent at C4 and a gem-dimethyl group at C5. researchgate.net |

| Source of Stereocontrol | Steric hindrance from the C4 substituent. | Conformationally biased C4 substituent due to the C5-gem-dimethyl group, mimicking a larger steric shield. researchgate.net |

| Reported Diastereoselectivity (Enolate Alkylation) | Generally high, but can be variable depending on substrates. | Consistently high (85-94% d.e. reported for α-substitution). rsc.orgresearchgate.net |

| Reported Diastereoselectivity (Conjugate Addition) | Good to high. | Generally excellent (>95% d.e. reported). rsc.orgresearchgate.net |

Comparative Studies with Sulfur-Based Chiral Auxiliaries (e.g., Thiazolidinethiones)

A significant alternative to oxazolidinones are their sulfur-containing analogs, such as N-acyl thiazolidinethiones and oxazolidinethiones. researchgate.net These auxiliaries are also prepared from readily available α-amino alcohols and have demonstrated high efficacy in various asymmetric transformations. researchgate.net

The primary difference lies in the replacement of the endocyclic oxygen (O1) and/or the exocyclic carbonyl oxygen with sulfur. In thiazolidinethiones, the N-acyl group is attached to a thiazolidine-2-thione ring. The use of a chlorotitanium enolate of N-acetyl (4S)-isopropyl-1,3-thiazolidine-2-thione, for example, has been shown to provide good diastereoselectivity and yields in Mannich-type additions to N-acyl iminium ions. acs.org

The presence of sulfur can influence the electronic nature and chelating ability of the enolate, which can be advantageous in certain reactions. Studies directly comparing the performance of oxazolidinones, oxazolidinethiones, and thiazolidinethiones in asymmetric aldol (B89426) additions have shown that all three classes are highly effective, though optimal conditions and Lewis acids may vary. nih.gov Thiazolidinethiones are often noted for the crystallinity of their products, which can facilitate purification by recrystallization. However, the cleavage of the sulfur-containing auxiliary can sometimes require different or harsher conditions compared to the relatively mild hydrolysis or reduction used for oxazolidinones.

Comparison of N-Acyl Oxazolidinones vs. Thiazolidinethiones

| Feature | N-Acyl Oxazolidinone (e.g., N-acetyl-(4S)-isopropyl-2-oxazolidinone) | N-Acyl Thiazolidinethione (e.g., N-acetyl-(4S)-isopropyl-1,3-thiazolidine-2-thione) |

|---|---|---|

| Heteroatoms in Ring | Oxygen and Nitrogen | Sulfur and Nitrogen. acs.org |

| Key Reactions | Aldol additions, alkylations, conjugate additions, Diels-Alder reactions. | Aldol additions, Mannich-type reactions, alkylations. researchgate.netacs.org |

| Enolate Formation | Commonly formed with lithium or boron reagents. | Often utilizes titanium tetrachloride for enolization to achieve high selectivity. acs.org |

| Product Purification | Often requires chromatography. | Products are frequently crystalline, aiding purification by recrystallization. |

| Auxiliary Cleavage | Typically mild (e.g., LiOH/H₂O₂, NaBH₄, LiBH₄, LiAlH₄). | Can require specific conditions; cleavage methods are well-developed but may be less general. |

Auxiliary-Controlled Asymmetric Synthesis vs. Asymmetric Catalysis: Advantages and Limitations

The use of chiral auxiliaries like N-acetyl-(4S)-isopropyl-2-oxazolidinone represents a major strategy in asymmetric synthesis, but it coexists with another powerful approach: asymmetric catalysis. uwindsor.caresearchgate.net The choice between these methodologies depends on factors such as scale, cost, and the specific transformation desired. chiralpedia.com

Asymmetric catalysis , in contrast, uses a sub-stoichiometric amount of a chiral catalyst to convert an achiral substrate into a chiral product. uwindsor.ca This approach is highly atom-economical and more cost-effective for large-scale industrial processes. researchgate.netchiralpedia.com Biocatalysts and metal-based catalysts can achieve very high selectivity and turnover numbers. researchgate.net The primary limitations include the often-intensive research required to discover a suitable catalyst for a new reaction, the potential for lower selectivity compared to the best auxiliary-based methods, and challenges related to catalyst cost, sensitivity, and separation from the product. uwindsor.cachiralpedia.com

Advantages and Limitations of Asymmetric Synthesis Strategies

Total Synthesis Applications Employing N Acetyl 4s Isopropyl 2 Oxazolidinone

Enantioselective Synthesis of Biologically Active Compounds

The precise stereochemical control offered by N-acetyl-(4S)-isopropyl-2-oxazolidinone is paramount in medicinal chemistry, where the biological activity of a compound is often dictated by its absolute stereochemistry. The use of this auxiliary enables the synthesis of a single, desired enantiomer of a drug or bioactive molecule, which is crucial as different enantiomers can have varied or even detrimental biological effects.

A prime example of its application is in the synthesis of oxazolidinone-based antibiotics. This class of drugs, which includes Linezolid and Tedizolid, is characterized by an oxazolidinone core, and their potent antibacterial activity is contingent on the (S)-configuration at the C5 position of this ring. nih.gov These drugs are critical in treating infections caused by multi-drug resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Synthetic strategies toward these targets often employ chiral building blocks derived from reactions mediated by Evans auxiliaries to establish the required stereochemistry.

Furthermore, this chiral auxiliary is instrumental in the enantioselective synthesis of bioactive natural products. For instance, it has been used in a concise asymmetric total synthesis of (-)-cytoxazone, a metabolite known for its cytokine-modulating activity. nih.gov The synthesis relies on an asymmetric aldol (B89426) reaction to set the key stereocenters, demonstrating the auxiliary's effectiveness in producing enantiomerically pure, biologically relevant molecules. nih.gov The broad utility of oxazolidinone scaffolds extends to various therapeutic areas, including anti-inflammatory and anti-cancer agents, making enantioselective synthetic methods that employ this auxiliary highly valuable. nih.govresearchgate.net

Stereocontrolled Construction of Complex Molecular Architectures

The construction of complex molecules, particularly those with multiple stereocenters, presents a significant challenge in organic synthesis. N-acetyl-(4S)-isopropyl-2-oxazolidinone provides a reliable and predictable method for controlling the stereochemistry during the formation of new carbon-carbon and carbon-heteroatom bonds.

The primary function of N-acetyl-(4S)-isopropyl-2-oxazolidinone is to direct the formation of new stereogenic centers with a high degree of diastereoselectivity. This is typically achieved by converting the N-acetyl group into a chiral enolate, which then reacts with various electrophiles. The bulky isopropyl group on the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. This results in the predictable formation of a new stereocenter relative to the existing chirality of the auxiliary. wikipedia.org

Key reactions where this principle is applied include:

Asymmetric Aldol Reactions: The titanium or boron enolates of N-acetyl-(4S)-isopropyl-2-oxazolidinone react with aldehydes to produce β-hydroxy carbonyl compounds with excellent diastereoselectivity. nih.govresearchgate.net

Asymmetric Alkylation: The lithium enolate can be alkylated with high stereocontrol, providing a route to enantiomerically enriched α-substituted carboxylic acids after cleavage of the auxiliary.

Asymmetric Mannich Reactions: The addition of the auxiliary's enolate to imines or N-acyl iminium ions yields β-amino carbonyl compounds, which are precursors to chiral β-amino acids and other nitrogen-containing molecules. acs.orgnih.gov

A notable strategy demonstrated the construction of three contiguous chiral centers with high stereocontrol by first performing a stereoselective Mannich-type reaction with an N-acyl iminium ion, followed by a chemospecific anti-aldol reaction of the resulting product with an aldehyde. acs.orgnih.gov

Table 1: Diastereoselective Reactions Using N-acetyl-(4S)-isopropyl-2-oxazolidinone Derivatives This table is for illustrative purposes and combines representative data from synthetic literature.

| Reaction Type | Electrophile | Product Type | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| Aldol Reaction | Benzaldehyde | syn-Aldol Adduct | >99:1 d.r. | nih.gov |

| Aldol Reaction | Isobutyraldehyde | syn-Aldol Adduct | >99:1 d.r. | researchgate.net |

| Mannich Reaction | N-Boc-pyrrolidine iminium ion | Mannich Adduct | >95:5 d.r. | acs.orgnih.gov |

| Alkylation | Benzyl (B1604629) bromide | α-Alkylated Adduct | >98% d.e. | researchgate.net |

| Diels-Alder | Cyclopentadiene | Cycloadduct | up to 95% d.e. | wikipedia.org |

In a multi-step synthesis, it is crucial not only to create new stereocenters correctly but also to preserve the stereochemical integrity of existing ones throughout the reaction sequence. N-acetyl-(4S)-isopropyl-2-oxazolidinone excels in this role. Once an acyl group is attached to the auxiliary, the stereocenter on the oxazolidinone ring (4S) serves as a fixed chiral reference. nih.gov The rigidity of the ring structure and its covalent attachment to the reacting fragment ensures that the stereochemical information is maintained under various reaction conditions.

The auxiliary acts as a "chiral anchor," influencing the stereochemical outcome of subsequent reactions on the attached acyl chain. After one or more new stereocenters have been forged with high diastereoselectivity relative to the auxiliary, the auxiliary itself can be cleanly removed—typically by hydrolysis, alcoholysis, or reduction—to reveal the chiral product. The stereochemistry of the newly created centers is thus preserved, having been effectively "imprinted" from the temporary auxiliary.

Case Studies in Natural Product Total Synthesis

The robustness and predictability of N-acetyl-(4S)-isopropyl-2-oxazolidinone have made it a favored tool in the demanding field of natural product total synthesis. nih.gov Its application is often a key step in strategies aimed at building complex acyclic and macrocyclic structures. nih.gov

(-)-Cytoxazone Synthesis: A concise total synthesis of (-)-cytoxazone, a natural product with immunomodulatory properties, highlights the efficiency of the auxiliary. nih.gov The synthesis strategy hinged on an asymmetric aldol reaction between the boron enolate of N-acetyl-(4S)-isopropyl-2-oxazolidinone and a protected hydroxyacetaldehyde. This key step established one of the two critical stereocenters of the target molecule with high diastereoselectivity. Subsequent transformations, including a Curtius rearrangement, completed the synthesis in just three steps, showcasing a highly efficient approach to a biologically active natural product. nih.gov

Macrolide Antibiotic Synthesis: Macrolide antibiotics, such as erythromycin (B1671065) and telithromycin, are characterized by a large macrocyclic lactone ring decorated with multiple stereocenters. nih.govnih.gov The synthesis of these complex molecules is a formidable task that is often accomplished through a convergent approach, where chiral fragments are synthesized independently and then coupled together. N-acetyl-(4S)-isopropyl-2-oxazolidinone is frequently used to prepare these acyclic fragments. For example, sequences of stereoselective aldol reactions and alkylations using the auxiliary can build up long carbon chains with precisely controlled stereochemistry. Once the desired fragment is assembled, the auxiliary is cleaved, and the resulting chiral carboxylic acid or alcohol is carried forward to the macrocyclization step. This modular approach allows for the systematic construction of the complex stereochemical array of the macrolide core. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Reaction Manifolds Utilizing N-acetyl-(4S)-isopropyl-2-oxazolidinone

The development of novel synthetic methodologies that expand the reaction scope of N-acetyl-(4S)-isopropyl-2-oxazolidinone is a vibrant area of research. Chemists are continually exploring new ways to leverage its stereodirecting ability in previously inaccessible transformations.

One notable advancement is the development of tandem reactions, where multiple bond-forming events occur in a single operation. For instance, a highly efficient approach for synthesizing 4,5-disubstituted oxazolidin-2-one scaffolds has been reported, combining an asymmetric aldol (B89426) addition with a modified Curtius rearrangement. mdpi.com This strategy not only streamlines the synthesis but also provides rapid access to a diverse range of valuable building blocks. The key to this process is the intramolecular ring closure that efficiently constructs the oxazolidin-2-one core. mdpi.com

Furthermore, research into diastereoselective reactions continues to uncover new possibilities. The addition of titanium enolates of N-acetyl-(4S)-isopropyl-1,3-thiazolidine-2-thione, a sulfur-containing analogue, to five-membered N-acyl iminium ions has been shown to produce Mannich-type addition products with good diastereoselectivity and yields. acs.org This method allows for the construction of three contiguous chiral centers with a high degree of stereocontrol, demonstrating the adaptability of the underlying principles to related chiral auxiliaries. acs.org

The versatility of oxazolidinone auxiliaries, including the N-acetylated isopropyl variant, is evident in their application to a wide array of asymmetric transformations such as:

Pd(II)-Catalyzed Acetalization of Alkenes sigmaaldrich.com

Cyclopropanations sigmaaldrich.com

Allylations sigmaaldrich.com

Diastereoselective Michael Additions sigmaaldrich.com

Diels-Alder Reactions sigmaaldrich.com

These examples underscore the ongoing efforts to broaden the synthetic utility of N-acetyl-(4S)-isopropyl-2-oxazolidinone beyond traditional aldol and alkylation reactions.

Integration with Continuous Flow Chemistry and Green Chemistry Principles

The principles of green chemistry and the adoption of continuous flow technologies are becoming increasingly important in modern organic synthesis. These approaches aim to develop more sustainable, efficient, and safer chemical processes.

A significant development in this area is the organocatalytic continuous flow synthesis of 2-substituted oxazolidinones using carbon dioxide as a C1 source. rsc.org This method utilizes a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) catalyst in a packed-bed reactor to convert epoxy amines into various oxazolidinone scaffolds. rsc.org The process is notable for being halide-free and for the high stability and recyclability of the immobilized catalyst, which can be used for extended periods without significant loss of activity. rsc.org This approach directly aligns with green chemistry principles by utilizing an abundant and non-toxic C1 source (CO2) and employing a recyclable catalyst in a continuous process, minimizing waste and improving efficiency.

The synthesis of the antibiotic linezolid, which features an oxazolidinone core, has also been a target for continuous flow processes. mdpi.com While these syntheses may not directly employ N-acetyl-(4S)-isopropyl-2-oxazolidinone as a starting material, they demonstrate the feasibility and advantages of applying flow technology to the production of complex molecules containing the oxazolidinone motif. Advantages of flow chemistry include enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. allfordrugs.com